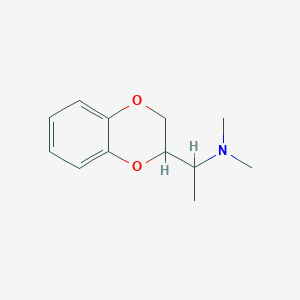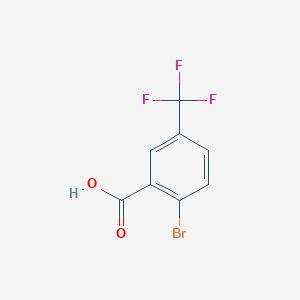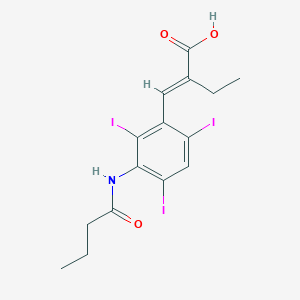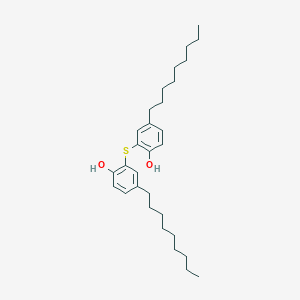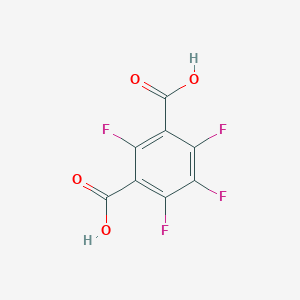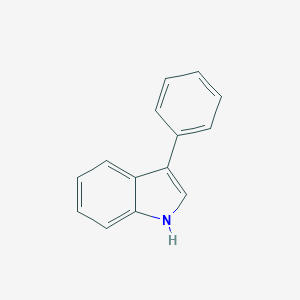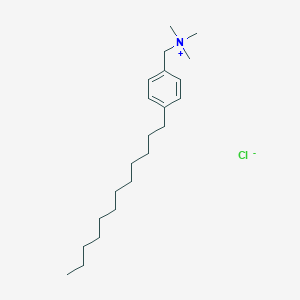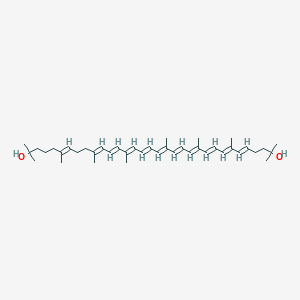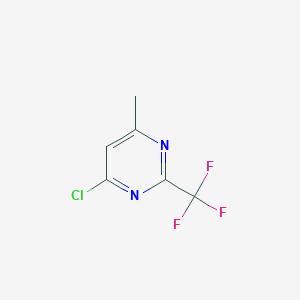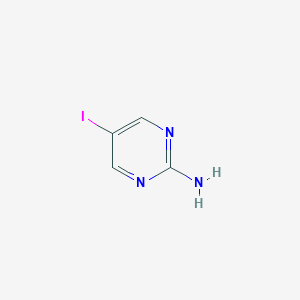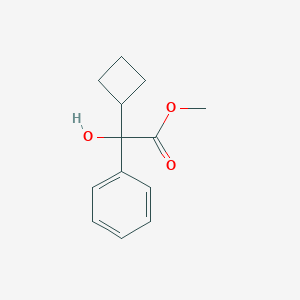
Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C13H16O3 It is an ester, characterized by the presence of a cyclobutyl group, a hydroxy group, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclobutyl(hydroxy)phenylacetate typically involves esterification reactions. One common method is the reaction of cyclobutylcarbinol with phenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of methyl cyclobutyl(hydroxy)phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, solvent-free conditions or the use of green solvents can be explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketone or phenylacetic acid derivatives.
Reduction: Formation of cyclobutyl alcohol and phenylmethanol.
Substitution: Formation of cyclobutyl halides and phenylacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of methyl cyclobutyl(hydroxy)phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Methyl cyclobutylacetate: Lacks the hydroxy and phenyl groups, making it less versatile in reactions.
Phenylacetate esters: Similar in structure but may lack the cyclobutyl group, affecting their reactivity and applications.
Cyclobutyl(hydroxy)acetate: Similar but lacks the phenyl group, which can influence its biological activity.
Uniqueness: Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is unique due to the combination of cyclobutyl, hydroxy, and phenylacetate groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHFWYCSAYUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923590 |
Source


|
| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-31-0 |
Source


|
| Record name | Mandelic acid, alpha-cyclobutyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
